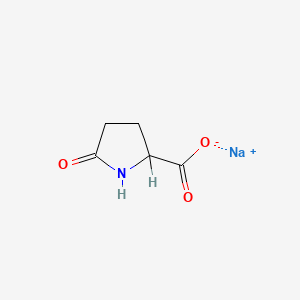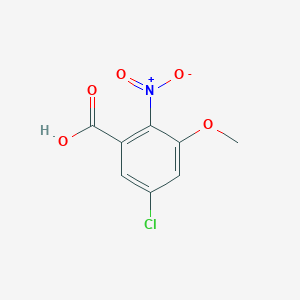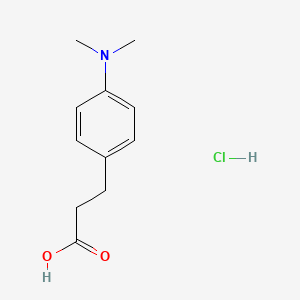
2-Chloro-4-(2-fluorophenyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4-fluorophenol” is a fluorinated building block . It has a linear formula of ClC6H3(F)OH and a molecular weight of 146.55 . It’s used in the enzymatic production of fluorocatechols .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-4-(2-fluorophenyl)-1-butene” were not found, “2-Chloro-4-fluorophenol” has been used in the synthesis of various compounds . For instance, it was used in the enzymatic production of fluorocatechols .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-fluorophenol” can be represented as ClC6H3(F)OH . It’s also available as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“2-Chloro-4-fluorophenol” is a solid with a refractive index of 1.53 . It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C . Its density is 1.344 g/mL at 25 °C .Applications De Recherche Scientifique
Applications in Organic Synthesis
2-Chloro-4-(2-fluorophenyl)-1-butene is a compound involved in the field of organic synthesis. It's worth noting that while direct studies on this specific compound are limited, it shares structural similarities with other fluorinated biphenyl compounds, which have been extensively studied. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory material. The development of efficient synthesis methods for such compounds is crucial due to their broad applications. Research has explored various synthesis routes, emphasizing the need for practical, cost-effective, and environmentally-friendly processes (Qiu, Gu, Zhang, & Xu, 2009).
Role in Polymer and Material Science
In polymer and material science, compounds like 2-Chloro-4-(2-fluorophenyl)-1-butene may serve as intermediates or building blocks. For example, the dimerization of ethylene, a process related to olefin chemistry to which our compound of interest is connected, is crucial for producing compounds like Butene-1. This compound is used to control the density of polyethylene products. Alphabutol technology, a method for Butene-1 production, highlights the importance of optimizing production processes to minimize operational issues, such as fouling, and enhance product selectivity (Alenezi, Manan, & Zaidel, 2019).
Applications in Gas Separation Techniques
Compounds structurally related to 2-Chloro-4-(2-fluorophenyl)-1-butene are studied for their potential in gas separation techniques. For instance, the use of supported ionic liquid membranes (SILMs) has shown promise in separating gases like CO2 from N2 and CH4. Understanding the physical chemistry of these systems is pivotal for setting benchmarks and guiding future research in gas separations. Studies emphasize the importance of focusing research efforts based on the successes and failures in the field (Scovazzo, 2009).
Environmental Applications
In environmental applications, the understanding of compounds structurally similar to 2-Chloro-4-(2-fluorophenyl)-1-butene is crucial. For example, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor is a significant environmental concern. The study of decomposition methods for MTBE, which is extensively used in gasoline, highlights the need for environmentally-friendly solutions for dealing with toxic pollutants (Hsieh, Tsai, Chang, & Tsao, 2011).
Safety And Hazards
Orientations Futures
While specific future directions for “2-Chloro-4-(2-fluorophenyl)-1-butene” were not found, research into related compounds continues to be a vibrant field. For instance, diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, have been found to exhibit a wide range of pharmacological applications .
Propriétés
IUPAC Name |
1-(3-chlorobut-3-enyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRMOXIIZCWULU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641163 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluorophenyl)-1-butene | |
CAS RN |
731772-94-4 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


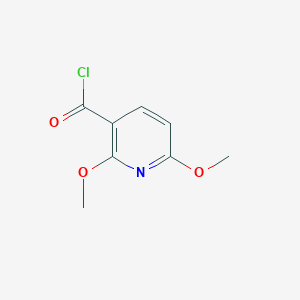
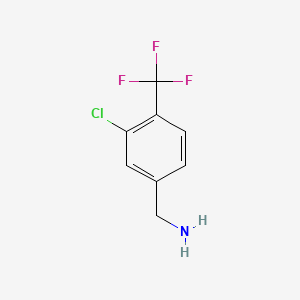
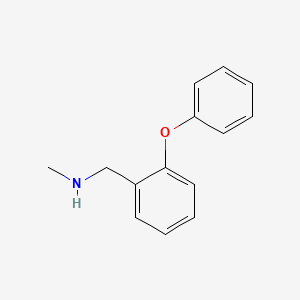
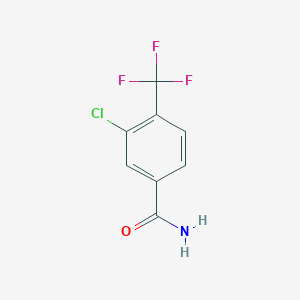
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)





